molecular formula C29H46N4O9 B1175843 dinR protein CAS No. 144591-95-7

dinR protein

Cat. No.: B1175843
CAS No.: 144591-95-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DinR is a DNA damage-inducible transcriptional regulator in Bacillus subtilis that orchestrates the SOS response, a conserved bacterial pathway activated by genotoxic stress. It shares structural and functional homology with Escherichia coli LexA, the canonical SOS repressor . DinR is a 205-amino acid protein (22.8 kDa) with 34% sequence identity and 47.3% similarity to LexA . Key domains include:

  • N-terminal DNA-binding domain: Mediates operator recognition via a helix-turn-helix motif, though its sequence diverges from LexA .
  • C-terminal dimerization domain: Facilitates protein multimerization and stability .
  • RecA-mediated cleavage site: Conserved motifs (Ala-Gly cleavage bond at residues 91–92) enable proteolytic inactivation during SOS induction .

DinR regulates its own expression and other SOS genes (dinA, dinB, dinC, recA) by binding to a consensus operator sequence (Cheo box: 5′-CGAACRNRYGTTYC-3′) . Unlike LexA, DinR is also induced during competence development, independent of DNA damage, suggesting dual regulatory roles .

Properties

CAS No.

144591-95-7

Molecular Formula

C29H46N4O9

Synonyms

dinR protein

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Operator Specificity : DinR binds the Cheo box, distinct from LexA’s SOS box, due to divergent N-terminal domains .
  • Competence Induction : DinR expression increases 3-fold during competence, independent of RecA activity, unlike LexA .
  • Mutant Phenotypes: dinR1 mutants (C-terminal truncation) reduce recA expression by 90%, causing recombination deficiency (Rec⁻), whereas LexA mutants exhibit constitutive SOS activation .

Comparison with Non-Repressor Homologs

DinR belongs to a broader family of RecA-cleavable proteins, including:

Protein Organism Function DNA-Binding Domain? Role in SOS References
DinR B. subtilis SOS repressor; competence regulator Yes Repression/derepression
UmuD E. coli Error-prone repair (SOS mutagenesis) No Activator of Pol V
MucA Pseudomonas spp. Error-prone repair No Analogous to UmuD
ImpA B. subtilis Unknown No Hypothetical SOS role

Key Distinctions :

  • DinR and LexA are repressors with DNA-binding domains, while UmuD/MucA/ImpA lack these domains and act as effectors of mutagenesis .
  • DinR’s dual induction (DNA damage and competence) is unique among SOS regulators .

Comparison with Other Gram-Positive SOS Regulators

In Streptococcus and Staphylococcus spp., LexA homologs (e.g., HdiR) share DinR-like Cheo box binding but exhibit divergent cleavage kinetics . For example:

  • HdiR (Streptococcus pneumoniae): Binds a similar Cheo box but shows slower RecA-mediated cleavage than DinR .
  • LexA (Mycobacterium tuberculosis): Recognizes a hybrid SOS/Cheo box, highlighting evolutionary divergence .

Research Findings and Mechanistic Insights

RecA-DinR Interdependence :

  • DinR cleavage requires RecA activation post-DNA damage, but competence-related DinR induction bypasses RecA .
  • dinR1 mutants exhibit reduced RecA levels, impairing SOS induction .

Competence-Specific Regulation :

  • DinR and recA are overexpressed during competence via a comA-dependent pathway, independent of DNA damage .

Merodiploid Strain Behavior :

  • Co-expression of wild-type and truncated DinR (dinR1) in merodiploids restores SOS inducibility, confirming DinR’s self-regulation .

Q & A

Q. What is the mechanistic role of DinR in the Bacillus subtilis SOS response?

DinR functions as the primary SOS repressor in B. subtilis, analogous to LexA in E. coli. It binds to specific SOS box sequences in promoter regions to inhibit transcription of DNA repair genes (e.g., recA) under normal conditions. Upon DNA damage, RecA activates DinR autocatalytic cleavage, derepressing SOS genes. This cleavage disrupts DinR’s DNA-binding domain, confirmed via electrophoretic mobility shift assays (EMSAs) using wild-type and mutated SOS box DNA .

Q. What experimental methods are used to study DinR expression dynamics?

Transcriptional fusions (e.g., dinR-lacZ) combined with β-galactosidase assays are standard. For example, Raymond-Denise et al. (1992) quantified DinR induction post-DNA damage using dinR-lacZ fusions in merodiploid strains, revealing RecA-dependent and competence-related induction pathways . Northern blotting and quantitative PCR (qPCR) can also validate transcript levels under stress conditions.

Advanced Research Questions

Q. How does DinR’s self-regulatory mechanism influence SOS network dynamics?

DinR autoregulates its own expression via binding to its promoter’s SOS box. In merodiploid strains, wild-type DinR dominates over truncated mutants (e.g., DinRI), suppressing dinR-lacZ expression. This dominance suggests DinR forms homodimers for stable DNA binding, with mutations disrupting dimerization or DNA affinity. Such autoregulation fine-tunes SOS response sensitivity, as shown by reduced recA transcription in non-cleavable DinR mutants .

Q. How do contradictory findings about DinR/RecA induction pathways during competence vs. DNA damage reconcile?

Competence-induced DinR/RecA expression involves two pathways:

  • RecA-DinR-dependent : Similar to DNA damage, requiring RecA-mediated DinR cleavage.
  • RecA-independent : Likely involving ComA-regulated competence factors, as induction persists in comA mutants.
    This duality was identified using epistatic analysis of dinR and recA transcriptional fusions under varying genetic backgrounds .

Q. What methodologies resolve conflicting data on DinR-DNA interaction specificity?

  • EMSA and DNA footprinting : Demonstrate DinR binds B. subtilis recA SOS boxes but not mutants with single-base substitutions (e.g., constitutive recA mutants).
  • Competition assays : Wild-type DNA outcompetes mutated sequences for DinR binding, confirming sequence specificity .

Q. How can researchers validate DinR annotations in protein databases?

  • Controlled vocabulary checks : Cross-reference annotations in PIR (Protein Information Resource) using terms like "SOS repressor" and "RecA-mediated cleavage."
  • Superfamily classification : Verify DinR’s inclusion in LexA-like repressor superfamilies (e.g., InterPro) .
  • Experimental validation : Compare in vitro cleavage assays (e.g., RecA + DinR) with database functional annotations .

Q. How to address contradictions in DinR functional studies across bacterial species?

  • Comparative mutagenesis : Introduce dinR mutations (e.g., non-cleavable variants) into phylogenetically diverse species and assess SOS activation.
  • In vitro reconstitution : Test DinR homologs’ cleavage kinetics with RecA orthologs to identify species-specific regulatory nuances .

Methodological Resources

  • Protein databases : PIR (controlled annotations), InterPro (domain architecture), BRENDA (enzymatic functions) .
  • Structural analysis tools : Use ORF Finder for sequence translation and Mascot for mass spectrometry data alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.